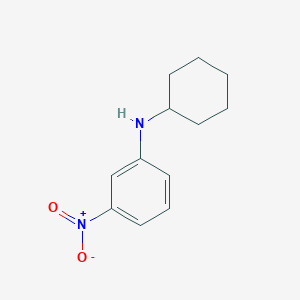
N-Cyclohexyl-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-3-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of an aniline ring, which also bears a nitro group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-3-nitroaniline typically involves the nitration of N-cyclohexylaniline. The process begins with the preparation of N-cyclohexylaniline, which can be achieved by the reaction of cyclohexylamine with aniline. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position of the aniline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration step is particularly critical and requires careful handling of reagents and control of temperature to prevent side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclohexyl-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed:
Reduction: N-Cyclohexyl-3-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-3-nitroaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
N-Cyclohexyl-4-nitroaniline: Similar structure but with the nitro group at the para position.
N-Cyclohexyl-2-nitroaniline: Similar structure but with the nitro group at the ortho position.
N-Cyclohexyl-3-aminoaniline: The nitro group is reduced to an amino group.
Uniqueness: N-Cyclohexyl-3-nitroaniline is unique due to the specific positioning of the nitro group at the meta position, which influences its chemical reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its behavior in various chemical reactions .
Propiedades
Número CAS |
121086-17-7 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-nitroaniline |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 |
Clave InChI |
AMWRAALWQRUDKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
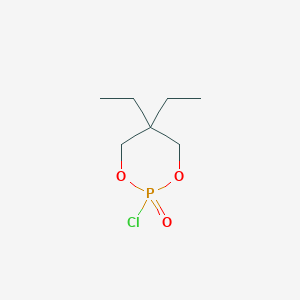
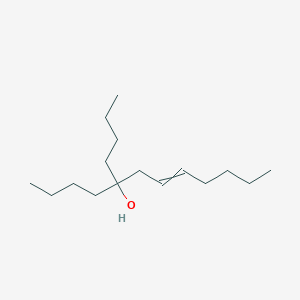
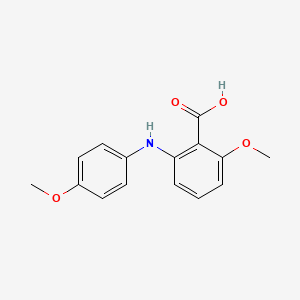
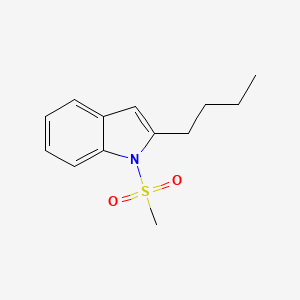
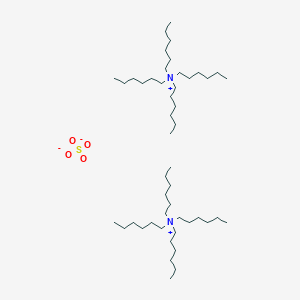
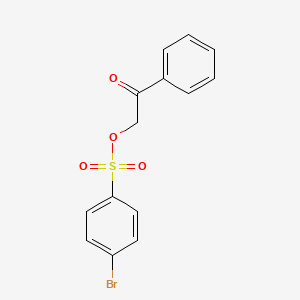

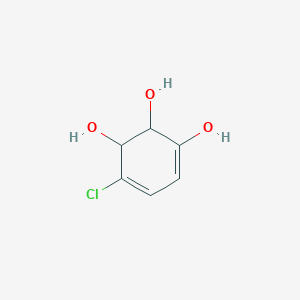
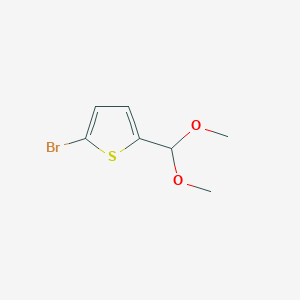
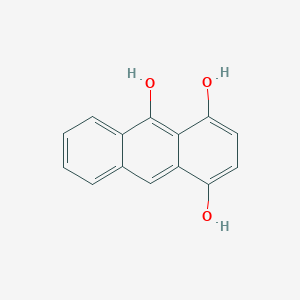
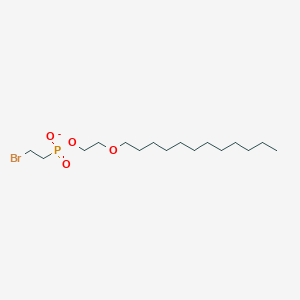
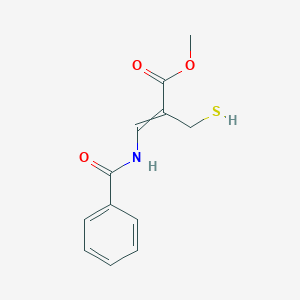
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
